molecular formula C10H19ClN2O B1400649 trans-4-Amino-N-cyclopropylcyclohexanecarboxamide hydrochloride CAS No. 1013111-83-5

trans-4-Amino-N-cyclopropylcyclohexanecarboxamide hydrochloride

Cat. No. B1400649
CAS RN: 1013111-83-5
M. Wt: 218.72 g/mol
InChI Key: UWJRVRBVCJKWGA-UHFFFAOYSA-N
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Description

“trans-4-Amino-N-cyclopropylcyclohexanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1013111-83-5 . It is a qualified product offered by various suppliers .

Scientific Research Applications

Skin Care and Melanocyte Activity

Tranexamic acid, a derivative of trans-4-amino-N-cyclopropylcyclohexanecarboxamide hydrochloride, has been studied for its effects on skin care, particularly in melanocyte activity. Hiramoto et al. (2014) examined its effects on melanocyte activation of the skin induced by ultraviolet B eye irradiation. The study suggested that tranexamic acid could be beneficial in skin whitening care (Hiramoto et al., 2014).

Pharmaceutical Synthesis

Li Jia-jun (2012) reported the synthesis of Trans-4-(N-Acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, including hydrochloride salt of trans-4-aminocyclohexanol. This study highlighted the compound's importance in pharmaceutical synthesis (Li Jia-jun, 2012).

Asymmetric Strecker Synthesis

Fondekar et al. (2002) achieved asymmetric syntheses of trans-1,2-diaminocyclohexanecarboxylic acids with high enantiomeric excess, demonstrating the compound's potential in complex chemical syntheses (Fondekar et al., 2002).

Medicinal Chemistry Intermediates

Álvarez-Pérez and Marco-Contelles (2009) described the preparation of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride. Their findings show its utility in creating intermediates for medicinal chemistry (Álvarez-Pérez & Marco-Contelles, 2009).

Wrinkle Amelioration

Hiramoto et al. (2016) studied the effect of tranexamic acid in wrinkle formation following skin dryness, providing insight into its potential applications in dermatology (Hiramoto et al., 2016).

Building Blocks for Combinatorial Libraries

Dener et al. (2001) described the protection of various amino acids, including trans-4-(aminomethyl)cyclohexanecarboxylic acid, for use in combinatorial chemistry libraries (Dener et al., 2001).

Controlled Release in Polymeric Materials

Tammaro et al. (2009) investigated the incorporation of active nano-hybrids, including tranexamic anions, into poly(e-caprolactone) for controlled drug release, showing its potential in novel drug delivery systems (Tammaro et al., 2009).

Synthesis and Antitumor Activity

Kosykhova et al. (2000) explored the synthesis and antitumor activity of nonsymmetric phosphoric acid triamides containing residues of trans-4-aminocyclohexanecarboxylic acid, indicating its relevance in cancer research (Kosykhova et al., 2000).

properties

IUPAC Name

4-amino-N-cyclopropylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9;/h7-9H,1-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJRVRBVCJKWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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